molecular formula C19H14F3N5OS B2651425 N-(1H-INDAZOL-6-YL)-1-[4-(TRIFLUOROMETHYL)-1,3-BENZOTHIAZOL-2-YL]AZETIDINE-3-CARBOXAMIDE CAS No. 1421480-58-1

N-(1H-INDAZOL-6-YL)-1-[4-(TRIFLUOROMETHYL)-1,3-BENZOTHIAZOL-2-YL]AZETIDINE-3-CARBOXAMIDE

Cat. No.: B2651425
CAS No.: 1421480-58-1
M. Wt: 417.41
InChI Key: NJTLJGPMZGCJGK-UHFFFAOYSA-N
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Description

N-(1H-Indazol-6-yl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide is a synthetic small molecule characterized by a unique heterocyclic framework. Its structure integrates three distinct pharmacophores:

  • Indazole moiety: A bicyclic aromatic system known for modulating kinase activity and enhancing metabolic stability .
  • Benzothiazole scaffold: Substituted with a trifluoromethyl (-CF₃) group at position 4, which enhances lipophilicity and resistance to oxidative metabolism .

Properties

IUPAC Name

N-(1H-indazol-6-yl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N5OS/c20-19(21,22)13-2-1-3-15-16(13)25-18(29-15)27-8-11(9-27)17(28)24-12-5-4-10-7-23-26-14(10)6-12/h1-7,11H,8-9H2,(H,23,26)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTLJGPMZGCJGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(C=CC=C3S2)C(F)(F)F)C(=O)NC4=CC5=C(C=C4)C=NN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-INDAZOL-6-YL)-1-[4-(TRIFLUOROMETHYL)-1,3-BENZOTHIAZOL-2-YL]AZETIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the indazole and benzothiazole intermediates, followed by their coupling through various organic reactions. Common reagents used in these reactions include trifluoromethylating agents, azetidine derivatives, and carboxylating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-(1H-INDAZOL-6-YL)-1-[4-(TRIFLUOROMETHYL)-1,3-BENZOTHIAZOL-2-YL]AZETIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

The compound has been explored for its biological activities, particularly as a potential therapeutic agent against various diseases. Key areas of interest include:

Antitumor Activity

Research indicates that compounds derived from indazole and benzothiazole structures exhibit antitumor properties. For instance, derivatives have shown efficacy in inhibiting tumor growth by targeting specific pathways involved in cancer progression. The mechanism often involves the inhibition of protein kinases or other enzymes critical for tumor cell survival and proliferation.

Anti-inflammatory Properties

N-(1H-Indazol-6-yl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide has been evaluated for its anti-inflammatory effects. Studies suggest that the compound may inhibit pro-inflammatory cytokines and reduce inflammation in models of chronic inflammatory diseases. This suggests potential applications in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

Inhibition of Protein Kinases

The compound's structure allows it to interact with various protein kinases, making it a candidate for developing selective inhibitors for therapeutic use. For example, the inhibition of protein kinase C-zeta has been linked to the modulation of immune responses and inflammation control, indicating its relevance in treating autoimmune diseases .

Case Study 1: Antitumor Efficacy

A study evaluated the efficacy of similar indazole derivatives against a panel of cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range against several cancer types, suggesting robust antitumor activity.

Case Study 2: Anti-inflammatory Mechanisms

In a model of acute inflammation induced by lipopolysaccharide (LPS), the compound demonstrated significant reductions in inflammatory markers such as TNF-alpha and IL-6. These findings support its potential as a therapeutic agent for managing acute inflammatory responses.

Data Table: Summary of Biological Activities

Activity Type Mechanism Reference
AntitumorInhibition of protein kinases
Anti-inflammatoryReduction of pro-inflammatory cytokines
Enzyme InhibitionTargeting specific enzymes involved in disease

Mechanism of Action

The mechanism of action of N-(1H-INDAZOL-6-YL)-1-[4-(TRIFLUOROMETHYL)-1,3-BENZOTHIAZOL-2-YL]AZETIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural and Hypothesized Pharmacological Differences

Compound Name Core Structure Key Substituents/Modifications Hypothesized Advantages/Disadvantages
N-(1H-Indazol-6-yl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide Azetidine-Benzothiazole-Indazole - CF₃ at benzothiazole C4
- Azetidine-carboxamide linker
- Enhanced kinase selectivity due to indazole
- Improved metabolic stability from CF₃ and azetidine
(4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-... (Compound A) Pyrrolo-pyridazine - Pyrimidine with cyano and methyl groups
- Morpholin-4-yl-ethoxy substituent
- Broader solubility due to morpholine
- Potential off-target effects from pyrimidine
(4aR)-N-[2-(2-cyanopyridin-4-yl)-4-(trifluoromethyl)phenyl]-... (Compound B) Pyrrolo-pyridazine - Cyanopyridine substituent
- Morpholin-4-yl-ethoxy substituent
- Increased π-π stacking with cyanopyridine
- Similar PK risks from morpholine

Key Observations:

Core Structure : The target compound’s azetidine-benzothiazole-indazole core differs significantly from the pyrrolo-pyridazine scaffolds of Compounds A and B. This divergence may influence target binding kinetics and selectivity.

Substituents: The trifluoromethyl group is conserved across all compounds, suggesting its critical role in enhancing lipophilicity and metabolic resistance. The azetidine-carboxamide linker in the target compound may reduce off-target effects compared to the morpholine-containing analogs.

Research Findings and Implications

Pharmacological Performance

  • Selectivity : The indazole moiety in the target compound is associated with higher kinase selectivity compared to pyrimidine/pyridine-based analogs (Compounds A/B), which are prone to off-target kinase interactions .
  • Metabolic Stability : The azetidine ring and CF₃ group likely confer superior metabolic stability over morpholine-containing compounds, which are susceptible to oxidation .

Patent Context

The patent emphasizes structural optimization for kinase inhibition , with Compounds A/B serving as earlier-generation candidates. The target compound’s design appears to address limitations in solubility (via azetidine) and selectivity (via indazole) observed in prior analogs .

Biological Activity

N-(1H-indazol-6-yl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide, a compound with significant potential in pharmacology, has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C21H16F4N4O2
  • Molecular Weight : 432.37 g/mol
  • CAS Number : 864082-47-3
  • Solubility : Soluble in DMSO (≥10 mg/mL)
  • Predicted Boiling Point : 688.4 ± 55.0 °C
PropertyValue
Density1.468 g/cm³
Storage TemperatureSealed in dry, 2-8 °C
pKa12.10 ± 0.40 (Predicted)
FormPowder
ColorWhite to beige

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to indazole derivatives. For instance, derivatives of indazole have shown promising results against various cancer cell lines by inhibiting critical pathways involved in tumor growth and metastasis.

  • Mechanism of Action : The compound is believed to inhibit key signaling pathways such as BRAF(V600E) and EGFR, which are crucial in cancer proliferation . The presence of the indazole moiety contributes to its ability to interact with these targets effectively.
  • Case Study : A derivative similar to the compound under study demonstrated significant inhibition of tumor cell proliferation in vitro, with IC50 values indicating strong potency against cancer cells .

Anti-inflammatory Properties

The compound exhibits notable anti-inflammatory effects, which may be attributed to its ability to modulate cytokine production and inhibit inflammatory pathways.

  • Research Findings : In vitro studies indicated that the compound could reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages . This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of indazole derivatives have also been explored. The compound's structure allows it to penetrate bacterial membranes effectively, leading to cell lysis.

  • In Vitro Studies : Compounds with similar structural features have been tested against various bacterial strains, showing moderate to high antibacterial activity .
  • Mechanism : The disruption of membrane integrity and subsequent leakage of cellular contents is a proposed mechanism for its antimicrobial action .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the indazole and benzothiazole rings can significantly influence its potency and selectivity.

Key Findings from SAR Studies

  • Substituents on the benzothiazole ring can enhance binding affinity to target proteins.
  • The trifluoromethyl group plays a critical role in increasing lipophilicity, aiding in membrane permeability.

Q & A

Q. What synthetic methodologies are optimal for preparing N-(1H-indazol-6-yl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide?

  • Methodological Answer : The synthesis involves multi-step heterocyclic coupling. Key steps include:
  • Cyclocondensation : Reacting azetidine-3-carboxylic acid derivatives with 4-(trifluoromethyl)-1,3-benzothiazol-2-amine under reflux in acetonitrile (1–3 minutes) .
  • Functionalization : Introducing the indazole moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields >95% purity. Confirm intermediates via TLC and LC-MS .

Q. How is structural characterization of this compound validated?

  • Methodological Answer : Use complementary spectroscopic and crystallographic techniques:
  • NMR : 1^1H and 13^13C NMR to confirm regiochemistry (e.g., indazole N1 vs. N2 substitution) and trifluoromethyl integration .
  • X-ray Crystallography : Resolve azetidine ring conformation and benzothiazole-indazole dihedral angles (e.g., CCDC deposition) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular formula (±1 ppm accuracy) .

Q. What in vitro assays are suitable for preliminary biological evaluation?

  • Methodological Answer : Screen for kinase inhibition or cytotoxicity using:
  • Kinase Assays : ADP-Glo™ kinase platform (e.g., GSK-3β inhibition at 10 µM, IC50_{50} determination) .
  • Cell Viability : MTT assay in cancer cell lines (e.g., HCT-116, HepG2) with dose-response curves (0.1–100 µM) .
  • Solubility : Shake-flask method in PBS (pH 7.4) to assess bioavailability limitations .

Advanced Research Questions

Q. How can molecular docking elucidate target interactions of this compound?

  • Methodological Answer : Use computational tools to predict binding modes:
  • Protein Preparation : Retrieve kinase structures (e.g., PDB: 1Q5K for GSK-3β) and optimize protonation states with Schrödinger’s Protein Preparation Wizard .
  • Docking : Glide SP/XP scoring to prioritize poses with hydrogen bonds to the hinge region (e.g., indazole NH with Asp200) and hydrophobic contacts with the trifluoromethyl group .
  • Validation : Compare docking scores (ΔG) with experimental IC50_{50} values; discrepancies >1 log unit suggest force field inaccuracies .

Q. How to design SAR studies for optimizing potency and selectivity?

  • Methodological Answer : Systematic structural modifications guided by:
  • Core Replacements : Substitute benzothiazole with oxadiazole or triazole to assess π-stacking effects .
  • Substituent Scanning : Replace trifluoromethyl with methyl, nitro, or halogens to map electrostatic requirements .
  • Statistical Analysis : Use multivariate regression (e.g., CoMFA, PLS) to correlate substituent descriptors (logP, Hammett σ) with activity .

Q. How to resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer : Address discrepancies via:
  • Conformational Sampling : Run molecular dynamics (50 ns simulations) to explore protein-ligand flexibility .
  • Off-Target Screening : Broad-panel kinase profiling (e.g., Eurofins KinaseProfiler) to identify unmodeled interactions .
  • Metabolite Analysis : LC-MS/MS to detect in situ degradation (e.g., azetidine ring opening under assay conditions) .

Notes

  • Ethical Reporting : Disclose all negative data (e.g., poor solubility, off-target effects) to avoid publication bias .
  • Replicability : Provide full synthetic protocols (reagent ratios, temperatures) and raw spectral data in supplementary materials .

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